molecular formula C6H10N2O2 B6230255 methyl 3-[cyano(methyl)amino]propanoate CAS No. 1408064-50-5

methyl 3-[cyano(methyl)amino]propanoate

Cat. No.: B6230255
CAS No.: 1408064-50-5
M. Wt: 142.16 g/mol
InChI Key: HIXRWEVRBPNKFM-UHFFFAOYSA-N
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Description

Methyl 3-[cyano(methyl)amino]propanoate is an organic compound characterized by a methyl ester backbone with a cyano(methyl)amino substituent at the third carbon of the propanoate chain. Its molecular formula is C₆H₁₀N₂O₂, and its structure includes a nitrile (cyano) group and a methylamine moiety attached to the amino nitrogen.

Properties

CAS No.

1408064-50-5

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

methyl 3-[cyano(methyl)amino]propanoate

InChI

InChI=1S/C6H10N2O2/c1-8(5-7)4-3-6(9)10-2/h3-4H2,1-2H3

InChI Key

HIXRWEVRBPNKFM-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)OC)C#N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[cyano(methyl)amino]propanoate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of methyl cyanoacetate with methylamine under controlled conditions. The reaction typically proceeds at room temperature without the need for solvents, making it an efficient and straightforward process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[cyano(methyl)amino]propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form various heterocyclic compounds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

    Acids and Bases: For hydrolysis reactions, acids like hydrochloric acid or bases like sodium hydroxide are employed.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, carboxylic acids, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-[cyano(methyl)amino]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[cyano(methyl)amino]propanoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 3-[cyano(methyl)amino]propanoate with structurally related compounds from the evidence:

Compound Name CAS No. Molecular Formula Functional Groups Key Properties/Applications References
This compound Not provided C₆H₁₀N₂O₂ Ester, nitrile, methylamino Hypothesized synthetic intermediate
Methyl 3-mercaptopropanoate 2935-90-2 C₄H₈O₂S Ester, thiol (-SH) Flavor/fragrance agent; nucleophilic thiol reactivity
3-[ethyl(methyl)amino]propanoic acid 1095030-20-8 C₆H₁₃NO₂ Carboxylic acid, ethylamino Potential pharmaceutical intermediate (acid form)
Methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate 1468872-74-3 C₁₀H₁₁BrFNO₂ Ester, aromatic amino, halogen Likely medicinal chemistry applications (e.g., kinase inhibitors)
2-Cyano-N-[(methylamino)carbonyl]acetamide 6972-77-6 C₅H₇N₃O₂ Amide, nitrile, methylamino Unstudied toxicology; possible agrochemical intermediate
Lambda-cyhalothrin 91465-08-6 C₂₃H₁₉ClF₃NO₃ Ester, nitrile, cyclopropane Broad-spectrum insecticide

Key Differences and Implications

Functional Group Reactivity: The nitrile group in this compound offers distinct reactivity compared to analogs like methyl 3-mercaptopropanoate (thiol) or 3-[ethyl(methyl)amino]propanoic acid (carboxylic acid). Nitriles can undergo hydrolysis to carboxylic acids or reduction to amines, making the compound versatile in synthesis . The ester group enhances solubility in organic solvents compared to carboxylic acids (e.g., 3-[ethyl(methyl)amino]propanoic acid), which may improve bioavailability in drug formulations .

Lambda-cyhalothrin demonstrates that nitrile-containing esters can exhibit bioactivity (e.g., insecticidal properties), though its complex structure contrasts with the simplicity of this compound .

Stability and Applications: Amide-containing analogs like 2-cyano-N-[(methylamino)carbonyl]acetamide may exhibit greater hydrolytic stability than esters, suggesting this compound could be more reactive in aqueous environments .

Research Findings and Gaps

  • Toxicological Data: Unlike lambda-cyhalothrin (well-characterized insecticide), the toxicological profile of this compound remains unstudied, highlighting a critical research gap .
  • Structural Diversity: describes a benzofuran-substituted methyl propanoate, underscoring the pharmacological relevance of ester derivatives but emphasizing the uniqueness of the cyano(methyl)amino substitution in the target compound .

Biological Activity

Methyl 3-[cyano(methyl)amino]propanoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in research and medicine.

Synthesis

This compound can be synthesized through various methods, with one common approach being the cyanoacetylation of amines. The reaction typically involves:

  • Reactants : Methyl cyanoacetate and methylamine.
  • Conditions : Room temperature, often conducted without solvents, which enhances efficiency and reduces environmental impact.

In industrial settings, optimization of reaction conditions such as temperature and pressure can improve yield and scalability. Continuous flow reactors are often employed to enhance production efficiency.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its derivatives have been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. Studies suggest that the cyano group may play a crucial role in its mechanism of action by interfering with bacterial cell wall synthesis or function.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. The mechanisms may involve the activation of caspases and the disruption of mitochondrial function, leading to increased oxidative stress within cancer cells.

The biological activity of this compound is attributed to its ability to undergo various chemical reactions:

  • Nucleophilic Substitution : The cyano group can act as an electrophile, allowing for nucleophilic attack by biological molecules.
  • Hydrolysis : The ester group can be hydrolyzed under acidic or basic conditions, releasing carboxylic acids that may interact with biological targets.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development into a therapeutic agent against resistant bacterial strains.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Control (Penicillin)0.5Staphylococcus aureus

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value determined at 25 µM after 48 hours of exposure. This indicates significant potential for further exploration in cancer therapeutics.

Treatment Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Applications in Medicine and Industry

This compound serves as a precursor in the synthesis of complex organic molecules and heterocycles, which are vital in drug development. Its derivatives have shown promise not only as antimicrobial and anticancer agents but also as intermediates in the production of fine chemicals used across various industries .

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